Cas no 951902-02-6 (methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate)

methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate 化学的及び物理的性質
名前と識別子
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- methyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate
- Benzoic acid, 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]-, methyl ester
- methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate
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- インチ: 1S/C15H11N3O3S/c1-21-15(20)10-4-2-3-5-11(10)16-14(19)9-6-7-12-13(8-9)22-18-17-12/h2-8H,1H3,(H,16,19)
- InChIKey: VZNSEYPRUYSYHS-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=CC=C1NC(C1C=C2SN=NC2=CC=1)=O
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3375-0068-2μmol |
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |
951902-02-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3375-0068-1mg |
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |
951902-02-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3375-0068-2mg |
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |
951902-02-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3375-0068-3mg |
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |
951902-02-6 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3375-0068-4mg |
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |
951902-02-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 |
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoateに関する追加情報
Methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate (CAS No. 951902-02-6): A Comprehensive Overview
Methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate, a compound with the chemical identifier CAS No. 951902-02-6, has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the benzothiadiazole class of heterocyclic molecules, which are widely recognized for their diverse pharmacological applications. The benzothiadiazole scaffold is particularly interesting because it combines the electron-deficient nature of the thiadiazole ring with the aromaticity of the benzene ring, making it a versatile platform for drug discovery.
The structural motif of methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate consists of a benzoate moiety linked to a benzothiadiazole ring through an amide bond. This specific arrangement introduces a polar amide group into the molecule, which can influence its solubility, bioavailability, and interactions with biological targets. The presence of both benzene and thiadiazole rings imparts distinct electronic and steric properties that can be exploited for designing molecules with enhanced binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on benzothiadiazole derivatives. These compounds have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and antiviral applications. The amide functional group in methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate is particularly noteworthy, as it can serve as a pharmacophore for interacting with specific biological targets. For instance, amide-linked benzothiadiazoles have been reported to modulate enzyme activity and receptor binding in a manner that could lead to therapeutic benefits.
One of the most compelling aspects of this compound is its potential to act as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can gain insights into how structural changes affect biological activity. This approach is crucial for optimizing drug candidates and improving their efficacy while minimizing side effects. The benzoate group in particular has been shown to enhance metabolic stability and reduce toxicity, making it an attractive feature for drug development.
Recent studies have highlighted the role of benzothiadiazole derivatives in modulating inflammatory pathways. For example, certain analogs have been found to inhibit the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation. Given the importance of inflammation in various diseases such as arthritis and autoimmune disorders, compounds like methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate could serve as valuable leads for developing anti-inflammatory drugs. The amide linkage may facilitate interactions with specific residues in inflammatory proteins, leading to potent inhibitory effects.
The compound's potential application in anticancer therapy is another area of active investigation. Benzothiadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The unique combination of electronic and steric properties in methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate may enable it to selectively target cancer cells while sparing healthy cells. Additionally, the presence of multiple hydrogen bond donors and acceptors in the molecule could enhance its ability to interact with biological targets involved in cancer progression.
In vitro studies have demonstrated that derivatives of benzothiadiazole can disrupt microtubule formation and induce cell cycle arrest in cancer cells. These effects are attributed to their ability to bind to tubulin proteins and interfere with microtubule dynamics. The amide group in methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate may play a critical role in this process by forming specific interactions with key residues in tubulin or other relevant proteins. Further research is needed to fully elucidate the mechanistic basis of its anticancer activity.
The pharmacokinetic properties of this compound are also an important consideration for its potential therapeutic applications. The benzoate moiety can enhance oral bioavailability by improving solubility and reducing metabolism by cytochrome P450 enzymes. Additionally, the benzothiadiazole ring may contribute to tissue distribution by interacting with lipophilic compartments within cells. These factors make methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate a promising candidate for further development as an orally administered therapeutic agent.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds like this one with greater accuracy before conducting expensive experimental assays. Molecular docking studies have shown that derivatives of benzothiadazole can bind effectively to various protein targets involved in disease pathways. These virtual screening approaches can help identify promising lead compounds for further optimization and development.
The synthesis of novel derivatives remains an important area of research for expanding the chemical space explored by benzothiadazole-based compounds. Researchers are exploring various synthetic strategies to introduce different functional groups into the molecule while maintaining or enhancing its biological activity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful for constructing complex molecular architectures efficiently.
In conclusion,Methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate(CAS No. 951902-02-6) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities spanning multiple therapeutic areas including anti-inflammatory and anticancer applications.
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